molecular formula C17H13F2NO3S B2471267 3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide CAS No. 2319840-04-3

3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide

Cat. No.: B2471267
CAS No.: 2319840-04-3
M. Wt: 349.35
InChI Key: ICTPUDXALDHJLJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is a complex organic compound characterized by the presence of difluorobenzene, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to understand the mechanisms of biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzene moiety can interact with hydrophobic pockets, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The furan and thiophene rings can participate in π-π interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-methoxyethyl}benzamide: Similar structure but with a methoxy group instead of a hydroxy group.

    3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-aminoethyl}benzamide: Similar structure but with an amino group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyethyl group in 3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide provides unique properties such as increased solubility and the ability to form hydrogen bonds. This makes it distinct from similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-11-4-3-10(8-12(11)19)17(22)20-9-13(21)15-5-6-16(24-15)14-2-1-7-23-14/h1-8,13,21H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTPUDXALDHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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